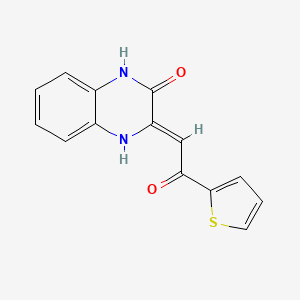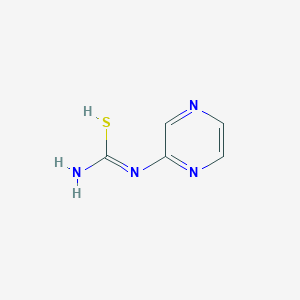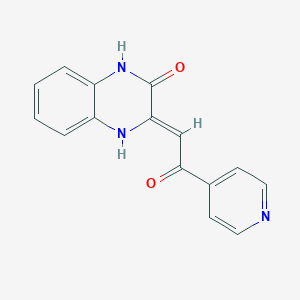
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one would typically involve large-scale chemical synthesis processes, ensuring high yield and purity. These methods may include batch or continuous flow processes, utilizing advanced chemical engineering techniques to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe or reagent for studying biochemical pathways. In medicine, this compound could have potential therapeutic applications, while in industry, it might be utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one include those with related chemical structures or functional groups. These compounds may share similar properties and applications but differ in specific aspects such as reactivity, stability, or biological activity.
Uniqueness: this compound stands out due to its unique combination of chemical properties, making it suitable for specific applications that other similar compounds may not fulfill. Its distinct reactivity and interaction with molecular targets contribute to its uniqueness in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study and utilization.
Eigenschaften
IUPAC Name |
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,17H,(H,18,20)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDBEDTECAPOD-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=O)C3=CC=NC=C3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C\C(=O)C3=CC=NC=C3)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

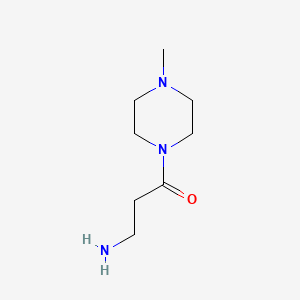
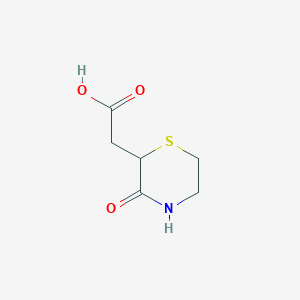
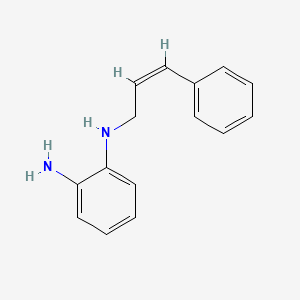
![4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B7780061.png)
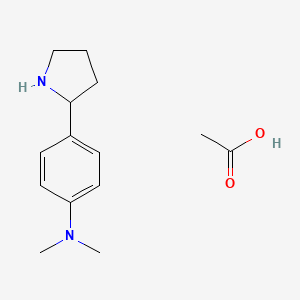
![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/structure/B7780069.png)
![(Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B7780078.png)
![1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid](/img/structure/B7780081.png)
![Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate](/img/structure/B7780086.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780098.png)
